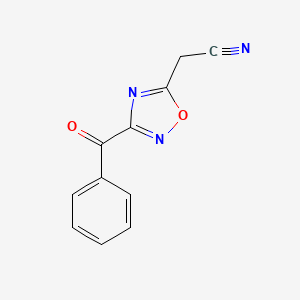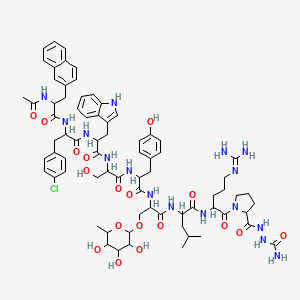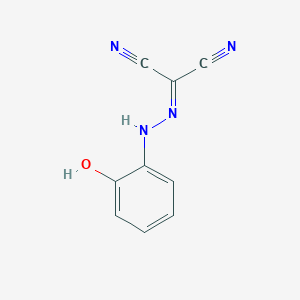
(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxyphenyl group attached to a carbonohydrazonoyl dicyanide moiety. Its distinct chemical properties make it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide typically involves the reaction of 2-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives or other reduced forms.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the aggregation and hyperphosphorylation of tau protein, which is implicated in Alzheimer’s disease . The compound may also interact with other cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Carbonohydrazonoyl dicyanide derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Aromatic hydrazones: These compounds have a similar hydrazone linkage but may have different aromatic groups.
Uniqueness: (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide is unique due to its specific combination of a hydroxyphenyl group and a carbonohydrazonoyl dicyanide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
101398-32-7 |
|---|---|
Formule moléculaire |
C9H6N4O |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
2-[(2-hydroxyphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H6N4O/c10-5-7(6-11)12-13-8-3-1-2-4-9(8)14/h1-4,13-14H |
Clé InChI |
KOGVEOSBVPGABW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NN=C(C#N)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


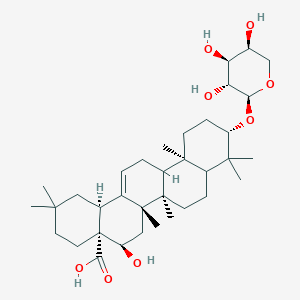

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083040.png)
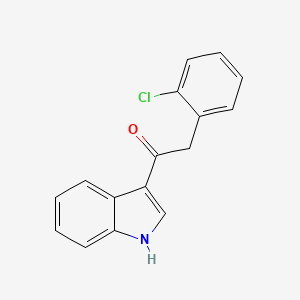
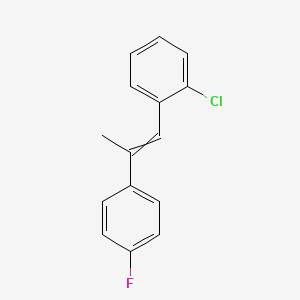

![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)


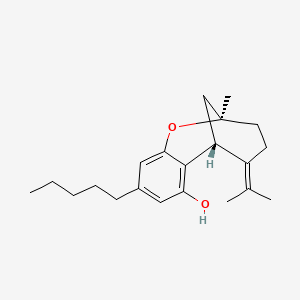
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)
![1-(4-Fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083098.png)
